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Cat. No.: B067894
Get Quote
. J

Introduction & Molecule Profile[1][2]

Ethyl 2-carbamoylisonicotinate (also known as Ethyl 2-carbamoylpyridine-4-carboxylate) is a
functionalized pyridine derivative. It serves as a strategic building block in the synthesis of
biologically active molecules, including Bruton's Tyrosine Kinase (BTK) inhibitors and analogs
of thioamide antitubercular drugs (e.g., Prothionamide derivatives).

Structurally, the molecule possesses a pyridine ring substituted with a carbamoyl group (amide)
at position 2 and an ethoxycarbonyl group (ester) at position 4. This dual functionality presents
specific analytical challenges:

» Basicity: The pyridine nitrogen is weakly basic, potentially causing peak tailing on active
silanol groups in HPLC columns.

e Hydrolysis Risk: The ester and amide moieties are susceptible to hydrolysis under extreme
pH, requiring buffered mobile phases and controlled sample preparation.

o Polarity: The molecule is moderately polar (Predicted LogP ~0.5-1.0), requiring specific
retention strategies in Reverse Phase Chromatography (RP-HPLC).
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Physicochemical Profile

Value . e
Property . . Analytical Implication
(Predicted/Experimental)

Molecular Formula C9H10N203 Monoisotopic Mass: 194.07 Da
] Target [M+H]+ =195.1 in LC-
Molecular Weight 194.19 g/mol
MS
- o Diluent selection for sample
Solubility DMSO, Methanol, Acetonitrile
prep
o Mobile phase pH must be
pKa (Pyridine N) ~3.0-4.0 o
controlled (prefer acidic)
UV Max ~265 nm Primary detection wavelength

Method Development Strategy (Expertise & Logic)

To ensure Trustworthiness and Robustness, the analytical approach is divided into two
protocols:

e Protocol A (HPLC-UV): A robust method for assay (purity) and content uniformity. This uses a
high-strength silica C18 column with end-capping to mitigate silanol interactions with the
pyridine ring.

e Protocol B (LC-MS/MS): A high-sensitivity method for quantifying this molecule when it exists
as a trace impurity (e.g., <0.1%) in final drug substances.

Critical Mechanistic Insight: The "Pyridine Tailing" Effect

Pyridine derivatives often exhibit severe peak tailing due to the interaction between the basic
nitrogen and residual silanols on the stationary phase.

e Solution: We utilize a low pH mobile phase (pH 2.5 - 3.0). At this pH, the pyridine nitrogen is
fully protonated (

). While this might suggest repulsion from the stationary phase, modern "Base Deactivated"”
(BDS) or hybrid-silica columns (e.g., Waters XBridge or Agilent Eclipse Plus) effectively
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shield silanols, allowing the protonated species to elute with excellent symmetry based on

hydrophobic interaction of the ethyl and carbamoyl groups.

Protocol A: High-Performance Liquid
Chromatography (HPLC-UV)

Application: Assay, Purity, and In-Process Control.

Equipment & Reagents

 Instrument: HPLC system with Binary Gradient Pump, Autosampler, Column Oven, and

PDA/UV Detector.

e Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 yum) or equivalent.

o Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium

Dihydrogen Phosphate (

S hic Conditi

Parameter

Setting

Rationale

Mobile Phase A

20 mM

buffer, adjusted to pH 2.5 with

Suppresses ionization of
silanols; protonates pyridine

for consistent retention.

Mobile Phase B

Acetonitrile (100%)

Strong solvent for elution.

Flow Rate

1.0 mL/min

Standard backpressure

balance.

Column Temp

30°C

Ensures retention time

reproducibility.

Detection

UV at 265 nm (Bandwidth 4

nm)

Max absorbance for

isonicotinate chromophore.

Injection Vol

5-10 yL

Dependent on concentration

(target 0.5 mg/mL).
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Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibrate

2.0 95 5 Isocratic Hold
12.0 40 60 Linear Gradient
15.0 40 60 Wash

15.1 95 5 Re-equilibrate
20.0 95 5 End

Standard & Sample Preparation

o Diluent: Water:Acetonitrile (50:50 v/v). Note: Avoid pure water to prevent hydrolysis over long
sequences.

e Stock Solution: Weigh 25 mg of Ethyl 2-carbamoylisonicotinate reference standard into a
50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

o System Suitability: Inject the standard 5 times.
o RSD of Area:
o Tailing Factor:

(Critical parameter for pyridines)

o Theoretical Plates:

Protocol B: LC-MS/MS for Trace Quantification

Application: Impurity profiling in drug substances (e.g., Ethionamide, BTK inhibitors).

Mass Spectrometry Parameters

« lonization: Electrospray lonization (ESI), Positive Mode.
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e Source Temp: 350°C.
o Capillary Voltage: 3.0 kV.

e Target lon: [M+H]+ = 195.1 m/z.

MRM Transitions (Quantification)

Precursor lon Product lon Collision Dwell Time ]
Assighment
(m/z) (m/z) Energy (eV) (ms)
Loss of Ethyl
195.1 167.1 15 100 B
(Quantifier)
Loss of Amide +
195.1 123.0 25 100 Ester fragments

(Quialifier)

Note: The transition 195.1 -> 167.1 corresponds to the McLafferty rearrangement or loss of
ethylene from the ethyl ester, typical for ethyl esters.

Visualizing the Analytical Logic

The following diagrams illustrate the synthesis context and the analytical workflow logic.

Diagram 1: Synthesis Context & Impurity Origin

This diagram places the molecule in the context of synthesis, showing how it arises from
precursors like Ethyl Isonicotinate or Cyano-derivatives.
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Caption: Synthesis pathways forming Ethyl 2-carbamoylisonicotinate and potential
degradation risks.

Diagram 2: Analytical Decision Matrix

This workflow guides the analyst in selecting the correct protocol based on the concentration
range.

Sample Received

Target Concentration?

Major Component \Minor Component

High Conc (>0.1%) Trace Level (<0.1%)
Raw Material / Assay Impurity Profiling

Selectivity Focus Sensitivity Focus

Protocol A: HPLC-UV
(pH 2.5 Buffer)

Protocol B: LC-MS/MS
(MRM Mode)

Report: % Purity / Assay Report: ppm Content

Click to download full resolution via product page
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.

Troubleshooting & Validation Parameters

Common Issues
¢ Peak Tailing:
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o Cause: Secondary interactions between the pyridine nitrogen and silanols.

o Fix: Ensure mobile phase pH is < 3.0. Add 5-10 mM Triethylamine (TEA) as a silanol
blocker if using an older column generation.

e Retention Time Shift:
o Cause: pH drift in the aqueous buffer.

o Fix: Pyridines are sensitive to pH changes near their pKa. Always measure pH after
adding salts but before adding organic modifiers (if premixing).

Validation Acceptance Criteria (ICH Q2)
e Linearity:
over 50% - 150% of target concentration.

e Accuracy: Recovery 98.0% - 102.0% (Spike recovery).
o Precision: Repeatability RSD < 1.0% (n=6).

o LOD/LOQ (HPLC-UV): Typically ~0.05% (0.5 pg/mL) relative to nominal concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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